2-Chloro-3-nitrobenzoate
Description
Academic Significance of Substituted Nitrobenzoates in Chemical Research
Substituted nitrobenzoates represent a class of organic compounds that have garnered considerable attention in chemical research. Their significance stems primarily from their utility as intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. chemimpex.com The presence of the nitro group (-NO₂), a potent electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org This reactivity profile is a cornerstone of their application, allowing for the strategic introduction of various functional groups.
The nitro group itself can be chemically transformed, most commonly reduced to an amino group (-NH₂). masterorganicchemistry.com This conversion is pivotal as it dramatically alters the electronic properties of the aromatic ring, turning a deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This transformation opens up new synthetic pathways and is a key step in the synthesis of many biologically active compounds. chemimpex.com Researchers utilize substituted nitrobenzoates to study reaction mechanisms, particularly in nucleophilic aromatic substitution, and to develop novel synthetic methodologies. Their diverse reactivity makes them indispensable tools in the construction of complex molecular frameworks.
Contextualizing 2-Chloro-3-nitrobenzoate within Aromatic Building Block Chemistry
Within the broader category of substituted nitrobenzoates, this compound stands out as a particularly useful aromatic building block. chemimpex.combldpharm.com Its structure contains three distinct functional regions: a carboxylic acid (or ester) group, a chlorine atom, and a nitro group, each offering a handle for specific chemical modifications. chemimpex.com This trifunctionality allows for a programmed, sequential manipulation of the molecule, making it a highly versatile precursor in multi-step syntheses.
The chlorine atom at the ortho-position relative to the carboxyl group and meta to the nitro group can be displaced through nucleophilic aromatic substitution reactions. The nitro group, as previously mentioned, can be reduced to an amine, providing a route to various aniline (B41778) derivatives. The carboxylic acid functional group can undergo standard transformations such as esterification or conversion to an amide. sigmaaldrich.com
This inherent reactivity makes this compound a key starting material in the synthesis of complex heterocyclic systems. For instance, 2-Chloro-3-nitrobenzoic acid has been used as a reagent in the synthesis of tetracyclic indolo-benzodiazepine and indolo-quinoxaline scaffolds, which are privileged structures in medicinal chemistry. sigmaaldrich.comchemicalbook.com It also participates in Ullmann condensation reactions with aminopyridines and condensation reactions with aminoquinolines to yield phenylquinolylamines. sigmaaldrich.comchemicalbook.com Its role as an intermediate extends to the agrochemical sector and material science, where it is used to develop specialty polymers and coatings. chemimpex.comchemimpex.com The strategic placement of its functional groups makes this compound a valuable and efficient starting point for building molecular complexity. chemimpex.com
Chemical and Physical Properties
The properties of this compound can vary slightly depending on whether it is the carboxylic acid or an ester derivative. The tables below provide data for 2-Chloro-3-nitrobenzoic acid and its methyl ester.
Table 1: Properties of 2-Chloro-3-nitrobenzoic acid
| Property | Value |
|---|---|
| Synonyms | 3-Nitro-2-chlorobenzoic acid |
| Molecular Formula | C₇H₄ClNO₄ sigmaaldrich.com |
| Molecular Weight | 201.56 g/mol sigmaaldrich.com |
| CAS Number | 3970-35-2 sigmaaldrich.com |
| Appearance | White to light yellow crystal powder chemicalbook.comfishersci.com |
| Melting Point | 183-187 °C sigmaaldrich.comchemicalbook.com |
| Purity | ≥98% or 99% sigmaaldrich.comtcichemicals.com |
Table 2: Properties of Methyl this compound
| Property | Value |
|---|---|
| Synonyms | 2-Chloro-3-nitrobenzoic acid methyl ester |
| Molecular Formula | C₈H₆ClNO₄ chemimpex.com |
| Molecular Weight | 215.59 g/mol chemimpex.com |
| CAS Number | 53553-14-3 chemimpex.com |
| Appearance | White solid chemimpex.com |
| Purity | ≥98% (HPLC) chemimpex.com |
| Storage Conditions | 0 - 8 °C chemimpex.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3ClNO4- |
|---|---|
Molecular Weight |
200.55 g/mol |
IUPAC Name |
2-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C7H4ClNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)/p-1 |
InChI Key |
JRQDVRIQJJPHEQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 3 Nitrobenzoate and Its Analogues
Classical and Contemporary Synthesis Routes to the Benzoate Scaffold
The formation of the 2-chloro-3-nitrobenzoate structure is primarily achieved through foundational organic reactions, including nitration of substituted benzoic acids and oxidation of corresponding toluene or benzyl derivatives.
Nitration Pathways of Chlorobenzoic Acid Precursors
The most direct and commonly cited method for synthesizing 2-chloro-3-nitrobenzoic acid is the electrophilic nitration of o-chlorobenzoic acid. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups on the aromatic ring lead to the formation of a mixture of isomers.
The primary products of this reaction are 2-chloro-5-nitrobenzoic acid and the desired 2-chloro-3-nitrobenzoic acid. googleapis.com The reaction conditions, such as temperature and the ratio of reagents, can be adjusted to influence the isomeric ratio, though the 5-nitro isomer is often the major product. patsnap.comgoogle.com Separation of the 2-chloro-3-nitrobenzoic acid isomer from the crude product mixture is a critical step in obtaining the pure compound. Some patented industrial processes detail methods for this separation, which can involve fractional crystallization or dissolution and precipitation steps based on pH adjustments. patsnap.comgoogle.com For instance, the crude mixture of isomers can be dissolved in an alkaline solution to form their sodium salts, followed by controlled acid precipitation to isolate the desired product. patsnap.comgoogle.com
Table 1: Nitration Conditions for o-Chlorobenzoic Acid
| Sulfuric Acid : o-Chlorobenzoic Acid (w/w) | Temperature (°C) | Key Outcome | Reference |
|---|---|---|---|
| 3.5 : 1 | 30 | Formation of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid crude product. | patsnap.com |
| 4.5 : 1 | 40 | Formation of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid crude product. | patsnap.com |
| 4.0 : 1 | 35 | Formation of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid crude product. | patsnap.com |
| Not specified | 15-20 | Preparation of 2-chloro-5-nitro-benzoic acid. | googleapis.com |
Oxidative Approaches from Benzyl and Benzaldehyde Derivatives
An alternative synthetic route to the this compound scaffold involves the oxidation of a precursor with the methyl group already in place. This multi-step approach would begin with 2-chloro-3-nitrotoluene, which can be oxidized to the corresponding carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) are effective for converting a methyl group on an aromatic ring to a carboxylic acid. quora.com This method is analogous to the synthesis of 2-fluoro-3-nitrobenzoic acid, which can be prepared by the oxidation of 2-fluoro-3-nitrotoluene. wipo.int
While the oxidation of o-nitrotoluene itself can be resistant compared to its meta and para isomers, processes using molecular oxygen with metal catalysts have been developed to achieve this transformation effectively. google.com Similarly, if 2-chloro-3-nitrobenzyl alcohol or 2-chloro-3-nitrobenzaldehyde were available, they could be readily oxidized to 2-chloro-3-nitrobenzoic acid using a variety of standard oxidizing agents.
Esterification and Amidation Strategies for Benzoate Formation
Once 2-chloro-3-nitrobenzoic acid is obtained, it can be converted into various benzoate derivatives through esterification and amidation.
Esterification: The formation of this compound esters, such as methyl this compound, can be accomplished via Fischer esterification. This involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid.
Amidation: Amides of 2-chloro-3-nitrobenzoic acid are synthesized by first converting the carboxylic acid to a more reactive derivative, typically the acyl chloride (2-chloro-3-nitrobenzoyl chloride). This intermediate readily reacts with ammonia or a primary/secondary amine to yield the corresponding amide. 2-Chloro-3-nitrobenzoic acid has been used as a reagent in condensation reactions with various amines, such as aminoquinolines and 2-aminopyridines, to form new C-N bonds and yield complex heterocyclic structures. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Targeted Functionalization and Derivatization Approaches
The functional groups on this compound—the carboxylic acid, the chloro group, and the nitro group—allow for a range of targeted derivatization reactions.
Synthesis of Metal Complexes Featuring this compound Ligands
The carboxylate group of this compound can act as a ligand to coordinate with metal ions, forming metal-organic complexes. While specific studies on this compound complexes are not widely documented, the coordination chemistry of closely related nitrobenzoate ligands provides significant insight. For example, 2-nitrobenzoate (2-nba⁻) has been shown to form one-dimensional coordination polymers with Co(II) and Zn(II) ions. ccspublishing.org.cn In these structures, the 2-nba⁻ ligand coordinates to the metal centers through its carboxylate oxygen atoms. The presence of other competing ligands, such as acetylacetonate (acac⁻), can influence the coordination mode and lead to novel structures, including penta-coordinated metal centers. ccspublishing.org.cn This demonstrates the versatility of nitrobenzoates in constructing diverse metal-organic frameworks.
Formation of Anhydrides and Acyl Halides for Subsequent Reactions
For use in further synthetic transformations, particularly acylation reactions, 2-chloro-3-nitrobenzoic acid is often converted into more reactive derivatives like acyl halides or anhydrides.
Acyl Halides: The most common acyl halide derivative is 2-chloro-3-nitrobenzoyl chloride. It is typically synthesized by reacting 2-chloro-3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate used in the synthesis of esters and amides under mild conditions. An alternative route to a related nitrobenzoyl chloride involves the reaction of the corresponding benzotrichloride with the nitrobenzoic acid, catalyzed by a Lewis acid like FeCl₃. google.com
Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Alternatively, the anhydride can be formed by reacting the acyl chloride with the sodium salt of the carboxylic acid (sodium this compound). These anhydrides serve as effective acylating agents in various organic syntheses.
Green Chemistry and Sustainable Synthesis Considerations in Production Methodologies
The synthesis of this compound and its analogues has traditionally relied on methods that often involve harsh reagents, hazardous solvents, and significant waste generation. In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic routes. These approaches aim to minimize the environmental footprint by improving atom economy, reducing energy consumption, and utilizing safer chemicals.
A significant area of improvement in the synthesis of nitroaromatic compounds lies in the nitration step itself. Conventional nitration often employs a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and produces large volumes of acidic waste. Green alternatives focus on milder reaction conditions, recyclable catalysts, and alternative energy sources.
Alternative Nitrating Agents and Catalysts
The exploration of solid acid catalysts and alternative nitrating agents represents a significant step towards greener synthesis. These methods often eliminate the need for strong mineral acids, thereby simplifying purification processes and reducing waste. For instance, the use of metal nitrates supported on solid materials like clays or zeolites has been investigated for the nitration of various aromatic compounds. While specific studies on this compound are limited, the principles are broadly applicable.
Research into Brønsted acidic ionic liquids has shown them to be effective catalysts for the nitration of simple aromatic compounds using aqueous nitric acid, with the significant advantage of being reusable and operating under solvent-free conditions. This approach generates only water as a byproduct, presenting a much greener alternative to traditional methods.
Energy-Efficient Methodologies: Ultrasound and Microwave-Assisted Synthesis
To address the high energy consumption often associated with chemical syntheses, non-conventional energy sources such as ultrasound and microwave irradiation have been successfully employed in the nitration of aromatic compounds. These techniques can lead to dramatic reductions in reaction times and improved yields.
Ultrasound-Assisted Nitration: Sonication has been shown to significantly accelerate nitration reactions. For instance, ultrasonically assisted nitration of various aromatic compounds has been reported to reduce reaction times from hours to minutes. scirp.orgscispace.com This method often proceeds smoothly with good yields and high regioselectivity. scirp.orgscispace.com
Microwave-Assisted Synthesis: Microwave irradiation is another powerful tool for enhancing reaction rates and yields in organic synthesis. For related compounds, such as the amination of 2-chloro-5-nitrobenzoic acid, microwave assistance has enabled reactions to be completed in as little as 5-30 minutes with excellent yields. figshare.comnih.govelsevierpure.com The application of this technology to the nitration of chlorobenzoic acid derivatives holds significant promise for a more sustainable production of this compound.
Table 1: Comparison of Conventional and Green Nitration Methods for Aromatic Compounds
| Method | Reagents/Catalyst | Solvent | Reaction Time | Yield (%) | Key Advantages |
| Conventional | Conc. HNO₃/H₂SO₄ | None or excess acid | Hours | Variable | Well-established |
| Ultrasound-Assisted | HNO₃/Metal Salts | Dichloromethane | 1-2 hours | Good to excellent | Reduced reaction time |
| Microwave-Assisted | Calcium Nitrate/Acetic Acid | Acetic Acid | 1 min | 89 | Rapid, uses safer reagents |
| Ionic Liquid Catalysis | EAN/Tf₂O | Ionic Liquid (EAN) | Variable | 77-100 | Recyclable solvent, mild conditions |
Data presented is for analogous aromatic compounds and illustrates the potential benefits of applying these methods to the synthesis of this compound.
Advanced Catalytic Systems: Phase Transfer and Biocatalysis
Phase Transfer Catalysis (PTC): PTC is a valuable technique for facilitating reactions between reactants in immiscible phases, thereby eliminating the need for expensive, and often hazardous, homogeneous solvents. This methodology can increase reaction rates, improve yields, and simplify work-up procedures, making it a greener alternative for various organic transformations, including nucleophilic substitution reactions relevant to the synthesis of this compound analogues.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. While the direct enzymatic nitration of 2-chlorobenzoic acid is not yet established, research into biocatalytic nitration of aromatic compounds is an active area. These methods operate under mild conditions (ambient temperature and neutral pH) and can offer high chemo- and regioselectivity, minimizing the formation of unwanted byproducts.
Green Chemistry Metrics in Synthesis
To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. These include Atom Economy, E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME). The goal of sustainable synthesis is to maximize atom economy and RME while minimizing the E-Factor.
Table 2: Key Green Chemistry Metrics
| Metric | Description | Ideal Value | Implication for Sustainable Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | High atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. |
| E-Factor | Total weight of waste / Weight of product | 0 | A lower E-Factor signifies a more environmentally friendly process with less waste generation. |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | RME provides a more practical measure of the efficiency of a reaction, taking into account the actual yield. |
By applying these green chemistry principles and methodologies, the synthesis of this compound and its analogues can be significantly improved from an environmental and sustainability perspective. The shift towards alternative catalysts, energy-efficient techniques, and a focus on quantitative green metrics will be crucial in the development of next-generation production methods for this important chemical compound.
Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Nitrobenzoate
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of 2-chloro-3-nitrobenzoate is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro, chloro, and carboxylate groups. Conversely, the presence of these electron-withdrawing groups, particularly the nitro group, activates the ring for nucleophilic aromatic substitution.
In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. The substituents on the this compound ring have competing directing effects:
-Cl (Chloro group): This is a deactivating but ortho, para-directing group.
-NO₂ (Nitro group): This is a strongly deactivating and meta-directing group.
-COO⁻ (Carboxylate group): This is a deactivating and meta-directing group.
Considering the positions of these groups, the nitro and carboxylate groups direct incoming electrophiles to the 5-position, while the chloro group directs to the 4- and 6-positions. The strong deactivating nature of the nitro and carboxylate groups makes electrophilic substitution challenging, often requiring harsh reaction conditions. The nitration of o-chlorobenzoic acid, for instance, yields a mixture of isomers, including 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, highlighting the competing directing effects. patsnap.comgoogleapis.com
In contrast, for nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is activating. The nitro group, being a powerful electron-withdrawing group, significantly facilitates nucleophilic attack, especially when positioned ortho or para to a good leaving group, such as the chloride ion in this case. youtube.com This makes the chloro group at the 2-position susceptible to displacement by nucleophiles. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com
The table below summarizes the electronic effects of the substituents on this compound.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Effect |
| -Cl | 2 | -I (withdrawing) | +R (donating) | Deactivating | ortho, para |
| -NO₂ | 3 | -I (withdrawing) | -R (withdrawing) | Strongly Deactivating | meta |
| -COO⁻ | 1 | -I (withdrawing) | -R (withdrawing) | Deactivating | meta |
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent. The resulting aryllithium species can then react with various electrophiles.
For substituted benzoic acids, the carboxylate group can act as a directing metalation group, although its directing ability is considered to be of intermediate strength. The reaction of 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures results in exclusive deprotonation at the position ortho to the carboxylate. organic-chemistry.org However, the regioselectivity can be influenced by other substituents on the ring. In the case of this compound, the presence of the chloro and nitro groups would significantly influence the acidity of the ring protons and the stability of the potential lithiated intermediates. The electron-withdrawing nature of these groups would increase the acidity of the aromatic protons, but the directing effect of the carboxylate would compete with the potential for nucleophilic attack by the organolithium reagent on the electron-deficient ring or the nitro group.
Transformations of the Nitro Group
The nitro group of this compound is a versatile functional handle that can undergo several important transformations, most notably reduction to an amino group and participation in coupling reactions.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are valuable precursors for pharmaceuticals, dyes, and agrochemicals. This reduction can be achieved using various methods, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. This typically involves the use of a metal catalyst such as palladium, platinum, or nickel on a solid support (e.g., carbon) and a source of hydrogen gas. For chloronitrobenzene derivatives, a key challenge is to selectively reduce the nitro group without causing hydrodechlorination (removal of the chlorine atom). Careful selection of the catalyst and reaction conditions is crucial to achieve high chemoselectivity.
Reductive amination offers a one-pot method to synthesize secondary amines from nitroarenes and carbonyl compounds. youtube.com This process involves the initial reduction of the nitro group to an amine, which then reacts with an aldehyde or ketone to form an imine, followed by in situ reduction of the imine.
The table below provides examples of reagents used for the reduction of nitroarenes.
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Varies | Amino derivative |
| Fe, HCl | Acidic | Amino derivative |
| SnCl₂, HCl | Acidic | Amino derivative |
| Na₂S₂O₄ | Aqueous | Amino derivative |
In recent years, the nitro group has been utilized as a leaving group in transition-metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. acs.orgchemrxiv.org This approach offers an alternative to the use of traditional aryl halides or triflates and takes advantage of the wide availability of nitroaromatic compounds. Palladium-catalyzed denitrative couplings, such as the Suzuki-Miyaura and Heck reactions, have been developed for the formation of C-C bonds. chemrxiv.orgsemanticscholar.org
In a denitrative Suzuki-Miyaura coupling, a nitroarene is coupled with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle is believed to involve the oxidative addition of the C-NO₂ bond to the palladium(0) complex. Similarly, the denitrative Heck reaction involves the palladium-catalyzed coupling of a nitroarene with an alkene. semanticscholar.org These reactions provide a powerful method for the construction of complex molecular architectures from readily available nitroaromatic starting materials.
Transformations of the Carboxylate Moiety
The carboxylate group of this compound can be readily transformed into other functional groups, such as esters and amides, which are important in various fields, including medicinal chemistry and materials science.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. study.com The reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. For example, the reaction of 2-chloro-3-nitrobenzoic acid with methanol in the presence of a strong acid like sulfuric acid would yield methyl this compound.
Amide formation can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. The acid chloride can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the acid chloride with an amine provides the corresponding amide in good yield. For instance, treatment of 2-chloro-3-nitrobenzoic acid with thionyl chloride would form 2-chloro-3-nitrobenzoyl chloride, which can then be reacted with ammonia or a primary or secondary amine to produce the corresponding amide. nih.gov
Ester Hydrolysis and Transesterification Reactions
Esters of 2-chloro-3-nitrobenzoic acid, such as methyl this compound, can undergo hydrolysis to yield the parent carboxylic acid. This reaction can be catalyzed by either acid or base.
Base-Promoted Hydrolysis: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide (e.g., methoxide) as a leaving group to form the carboxylic acid, which is then deprotonated by the basic conditions to yield the carboxylate salt. Acidic workup is required to protonate the salt and isolate the 2-chloro-3-nitrobenzoic acid. The kinetics of base-catalyzed hydrolysis are typically second-order, being first-order in both the ester and the hydroxide ion.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, an alcohol molecule is eliminated, and the carbonyl group is reformed, yielding the carboxylic acid. This reaction is reversible and is typically performed with an excess of water to drive the equilibrium towards the products.
Transesterification: Esters of 2-chloro-3-nitrobenzoic acid can also undergo transesterification, where one alkoxy group is exchanged for another. This reaction is commonly catalyzed by either an acid or a base. For example, reacting methyl this compound with an excess of ethanol in the presence of a catalyst like sulfuric acid or sodium ethoxide will produce ethyl this compound. The reaction is an equilibrium process, and using a large excess of the new alcohol or removing the leaving alcohol (e.g., methanol) can shift the equilibrium to favor the desired product. organic-chemistry.org Metal-free, one-pot oxidative transesterification of alcohols to esters can also be achieved using oxygen as the oxidant. nih.gov
The table below summarizes the conditions for these transformations.
| Transformation | Reagents & Conditions | Product | Mechanism |
| Base-Promoted Hydrolysis | NaOH or KOH, H₂O/MeOH, Reflux | 2-Chloro-3-nitrobenzoic acid | Nucleophilic Acyl Substitution |
| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl, H₂O, Heat | 2-Chloro-3-nitrobenzoic acid | Nucleophilic Acyl Substitution |
| Transesterification | R'OH, Acid or Base Catalyst, Heat | This compound (Ester R') | Nucleophilic Acyl Substitution |
Amide Bond Formation and Peptide Coupling Approaches
2-Chloro-3-nitrobenzoic acid is a valuable building block for the synthesis of amides, including its use in constructing more complex molecules like peptides or heterocyclic scaffolds.
The most direct method for amide formation involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-3-nitrobenzoyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to form the corresponding amide. For instance, reaction with a concentrated ammonia solution yields 2-chloro-3-nitrobenzamide. nih.gov
Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using a variety of peptide coupling reagents. These reagents activate the carboxylic acid in situ to facilitate amide bond formation while minimizing side reactions and racemization (if chiral amines are used). Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or phosphonium salts. researchgate.netacs.org
In the context of solid-phase synthesis, 2-chloro-3-nitrobenzoic acid can be anchored to a resin via an amide linkage. This approach has been demonstrated with analogous compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid, which can be immobilized on a Rink amide resin. nih.gov This allows for the construction of libraries of compounds where the 2-chloro-3-nitrobenzoyl moiety serves as a scaffold for further diversification through reactions at the chloro and nitro positions. nih.govsigmaaldrich.comrsc.org
The table below outlines common methods for amide synthesis from 2-chloro-3-nitrobenzoic acid.
| Method | Activating Agent / Reagents | Intermediate | Amine Substrate | Product |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 2-Chloro-3-nitrobenzoyl chloride | R¹R²NH | N,N-disubstituted-2-chloro-3-nitrobenzamide |
| Carbodiimide Coupling | DCC, HOBt | O-acylisourea, Active Ester | R¹R²NH | N,N-disubstituted-2-chloro-3-nitrobenzamide |
| Phosphonium Salt Coupling | PyBOP, DIPEA | Acylphosphonium Salt | R¹R²NH | N,N-disubstituted-2-chloro-3-nitrobenzamide |
Condensation and Coupling Reactions
The halogen and nitro substituents on the aromatic ring of this compound make it an excellent substrate for a variety of condensation and metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Reactions with Amines and Hydrazines for Schiff Base Formation
While this compound itself does not form Schiff bases, its corresponding aldehyde derivative, 2-chloro-3-nitrobenzaldehyde, readily undergoes condensation reactions with primary amines and hydrazines. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine, also known as a Schiff base. jetir.org
This reaction is typically catalyzed by a small amount of acid. The resulting Schiff bases are versatile intermediates themselves and are used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. nih.govresearchgate.net For example, the condensation of a substituted benzaldehyde with a diamine can produce complex ligands. researchgate.net
Similarly, reaction with hydrazines or carbohydrazides yields hydrazones. mdpi.com These reactions are fundamental in building complex molecular architectures starting from functionalized benzaldehydes.
A related and highly important reaction for 2-chloro-3-nitrobenzoic acid is direct nucleophilic aromatic substitution (SNAr) with amines. The strong electron-withdrawing effects of the ortho-nitro group and para-carboxyl group activate the chloro-substituted carbon towards nucleophilic attack. For example, heating 2-chloro-3-nitrobenzoic acid with alcoholic ammonia leads to the displacement of the chloride ion to form 2-amino-3-nitrobenzoic acid. google.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The chloro substituent of this compound serves as a leaving group in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound (like a boronic acid or ester) with an organic halide, is particularly prominent. nih.gov
In a typical Suzuki-Miyaura coupling, a Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the this compound derivative. This is followed by transmetalation with the organoboron species (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
While aryl chlorides are generally less reactive than bromides or iodides, the presence of the electron-withdrawing nitro group can facilitate the initial oxidative addition step. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary to achieve good yields with aryl chloride substrates. nih.gov Recent advancements have also demonstrated that nitroarenes themselves can act as electrophilic partners in Suzuki-Miyaura couplings, where the C-NO₂ bond is cleaved by the palladium catalyst, offering an alternative pathway for biaryl synthesis. organic-chemistry.orgmdpi.comresearchgate.net
| Reaction | Coupling Partner | Catalyst/Ligand System | Base | Product |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Aryl-3-nitrobenzoate |
| Suzuki-Miyaura | Alkylboronic Acid (R-B(OH)₂) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 2-Alkyl-3-nitrobenzoate |
Ulmann Condensation and Related Arylation Reactions
The Ullmann reaction is a classic copper-catalyzed method for forming carbon-carbon or carbon-heteroatom bonds. The traditional Ullmann condensation involves the self-coupling of two molecules of an aryl halide in the presence of copper powder at high temperatures to form a biaryl. wikipedia.orgbyjus.com
This compound is an excellent substrate for Ullmann-type reactions. The reactivity of aryl halides in these reactions is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group. chem-station.com The order of reactivity for the halide is typically I > Br > Cl. chem-station.com While harsh conditions were traditionally required, modern protocols often use soluble copper(I) catalysts, such as copper(I) iodide (CuI), often in the presence of a ligand like phenanthroline, allowing the reaction to proceed under milder conditions. organic-chemistry.org
Ullmann-type reactions are not limited to C-C bond formation. They are widely used for C-N and C-O bond formation (hetero-Ullmann coupling), reacting aryl halides with amines, alcohols, or phenols. organic-chemistry.orgunito.it This provides an alternative to palladium-catalyzed Buchwald-Hartwig amination for synthesizing N-aryl compounds or diaryl ethers from this compound.
Mechanistic Investigations of Reaction Pathways
The diverse reactivity of this compound is governed by several fundamental mechanistic pathways.
Nucleophilic Aromatic Substitution (SNAr): The reactions of this compound with nucleophiles like amines or alkoxides proceed via the SNAr mechanism. This two-step process is facilitated by the strong electron-withdrawing nitro and carboxyl groups, which are positioned ortho and para to the chlorine atom, respectively.
Addition Step: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group and the para-carboxyl group, stabilizing the intermediate. This initial addition is typically the rate-determining step. nih.govopenstax.org
Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substitution product. wikipedia.org
Palladium-Catalyzed Cross-Coupling: The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex.
Oxidative Addition: A Pd(0) species inserts into the C-Cl bond of the this compound, forming a Pd(II) complex.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species. nih.gov
Ullmann Condensation: The mechanism of the Ullmann reaction is not as definitively established as palladium-catalyzed couplings but is thought to involve organocopper intermediates. One proposed mechanism involves the oxidative addition of copper into the C-Cl bond to form an arylcopper(I) species. This can then react with a second molecule of the aryl halide, possibly through a Cu(III) intermediate, followed by reductive elimination to form the biaryl product and copper(I) halide. chem-station.comorganic-chemistry.org Single electron transfer pathways have also been considered. chem-station.com
Kinetics and Thermodynamic Parameters of Reactions
Detailed experimental kinetic and thermodynamic data specifically for the reactions of this compound are not extensively available in the public domain. However, the reactivity can be inferred from studies on analogous compounds, particularly other substituted nitroaromatic compounds undergoing nucleophilic aromatic substitution (SNAr).
The primary transformation pathway for this compound is expected to be nucleophilic aromatic substitution, where the chloride ion acts as a leaving group. The rate of these reactions is significantly enhanced by the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate.
General Rate Law for SNAr Reactions:
The rate of a typical SNAr reaction of this compound with a nucleophile (Nu⁻) can be expressed by the following second-order rate law:
Rate = k [this compound] [Nu⁻]
where k is the second-order rate constant.
Influence of Substituents on Reactivity:
The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. For this compound, both the chloro and nitro groups are electron-withdrawing, which is reflected in their positive Hammett substituent constants (σ). The position of these groups relative to the reaction center (the carbon atom bonded to the chlorine) is crucial. In this case, the nitro group is ortho to the chlorine, and the carboxylate group is meta. This arrangement activates the ring for nucleophilic attack.
While specific rate constants for this compound are not readily found, data from similar systems, such as the reactions of other chloronitrobenzoates, can provide insight. For instance, studies on the aminolysis of various substituted chloronitrophenyl benzoates demonstrate how the electronic nature of substituents governs the reaction mechanism and rate.
Illustrative Kinetic and Thermodynamic Data for SNAr Reactions of Related Compounds:
To illustrate the expected trends, the following table presents hypothetical kinetic and thermodynamic data for the reaction of a generic chloronitroaromatic compound with a nucleophile, based on values reported for similar systems.
| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Piperidine | Methanol | 25 | (estimated range) 10⁻⁴ - 10⁻³ | (estimated) 50 - 60 | (estimated) -80 to -100 |
| Methoxide | Methanol | 25 | (estimated range) 10⁻³ - 10⁻² | (estimated) 45 - 55 | (estimated) -70 to -90 |
This table is for illustrative purposes and the values are estimations based on related compounds.
Thermodynamic Considerations:
Intermediates and Transition State Analysis
The transformation of this compound via nucleophilic aromatic substitution proceeds through a well-established two-step addition-elimination mechanism. This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Meisenheimer Complex Intermediate:
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This is the rate-determining step and leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. This complex is characterized by the loss of aromaticity and the presence of a negative charge delocalized over the aromatic ring and the nitro group. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate through resonance.
The stability of the Meisenheimer complex is a key factor in the feasibility of the SNAr reaction. The more effectively the negative charge is delocalized, the more stable the intermediate, and the faster the reaction will proceed.
Transition State Analysis:
The reaction profile involves two transition states corresponding to the two steps of the mechanism.
First Transition State (TS1): This transition state corresponds to the formation of the Meisenheimer complex. It is a high-energy state where the C-Nu bond is partially formed, and the aromaticity of the ring is being disrupted. The geometry at the reaction center changes from trigonal planar to tetrahedral. The activation energy to reach TS1 is the major barrier for the reaction.
Second Transition State (TS2): This transition state is associated with the departure of the leaving group (chloride ion) from the Meisenheimer complex to restore the aromaticity of the ring. The C-Cl bond is partially broken in this state. The energy barrier to reach TS2 is generally lower than that for TS1, making the first step rate-determining.
Computational chemistry methods, such as density functional theory (DFT), are often employed to model the structures and energies of these intermediates and transition states. While specific computational studies on this compound are not widely reported, analysis of related systems indicates that the transition states possess significant charge separation.
Structural Elucidation and Advanced Characterization of 2 Chloro 3 Nitrobenzoate Derivatives
Spectroscopic Analysis in Research
Spectroscopic techniques are indispensable tools for probing the molecular structure of 2-chloro-3-nitrobenzoate derivatives. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, providing detailed information about their electronic structure, functional groups, and atomic arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound derivatives.
For the parent compound, 2-chloro-3-nitrobenzoic acid, the aromatic protons typically appear as a multiplet in the ¹H NMR spectrum, reflecting their distinct chemical environments due to the anisotropic effects of the chloro, nitro, and carboxyl substituents. In a derivative such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the aromatic protons are observed as distinct doublets due to coupling. researchgate.net
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically downfield, while the aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing effects of the substituents.
Table 1: Representative NMR Data for this compound Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (in DMSO-d₆) | ¹H | 8.70 | d |
| ¹H | 8.64 | d | |
| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (in DMSO-d₆) | ¹H | 8.68 (amide) | br s |
| ¹H | 8.56 | d | |
| ¹H | 8.35 (amide) | br s |
Data sourced from a study on precursors for antitubercular benzothiazinones. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In this compound derivatives, characteristic absorption bands confirm the presence of key functional groups.
The strong absorption band for the C=O stretch of the carboxylic acid group is typically observed around 1710 cm⁻¹. scielo.br The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. scielo.brscielo.br Additionally, bands corresponding to C-Cl stretching and aromatic C-C and C-H vibrations are also present. scielo.brscielo.br For instance, in 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, characteristic N-H stretching bands are present at 3356 and 3178 cm⁻¹. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring and nitro group in this compound derivatives act as chromophores, leading to characteristic absorption bands in the UV region.
Table 2: Key IR Absorption Frequencies for 2-Chloro-3-nitrobenzoic Acid
| Functional Group | Vibration Type | Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (COOH) | C=O Stretch | ~1710 |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| Aromatic Ring | C=C Vibrations | 1610, 1425, 1150, 1110 |
Data compiled from spectroscopic studies of 3-chloro-2-nitrobenzoic acid and its metal complexes. scielo.brscielo.br
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org For 2-chloro-3-nitrobenzoic acid, the molecular ion peak [M]⁺ is observed at m/z 201. chemicalbook.comnih.gov
The fragmentation of aromatic nitro compounds often involves the loss of NO₂ (46 Da) or NO (30 Da) followed by CO (28 Da). For benzoic acids, fragmentation can occur via the loss of OH (17 Da) and subsequently CO. The presence of a chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio. miamioh.edu In the mass spectrum of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the [M+H]⁺ ion was found at m/z 268.9. researchgate.netnih.gov
Table 3: Mass Spectrometry Data for 2-Chloro-3-nitrobenzoic Acid
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₄ClNO₄ |
| Molecular Weight | 201.56 g/mol |
| Mass of Molecular Ion | 201 |
Data sourced from the ChemicalBook database. chemicalbook.com
X-ray Crystallography and Supramolecular Assembly
While spectroscopy provides crucial information about molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.
In a study of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, single-crystal X-ray diffraction revealed that the functional groups are significantly twisted out of the plane of the benzene (B151609) ring. nih.gov The plane of the carboxy group is twisted by 22.9 (1)°, while the nitro group is oriented nearly perpendicular to the benzene ring, with a tilt angle of 85.38 (7)°. nih.gov This significant twist is a key conformational feature of the molecule in the solid state.
Table 4: Crystallographic Data for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1)
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₃ClF₃NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0039 (4) |
| b (Å) | 6.8407 (2) |
| c (Å) | 12.6393 (4) |
| β (°) | 107.031 (1) |
Data from the structural characterization of precursors for antitubercular benzothiazinones. nih.gov
The solid-state structure of this compound derivatives is often governed by non-covalent interactions, such as hydrogen bonds and halogen bonds. These interactions direct the self-assembly of molecules into well-defined supramolecular architectures. researchgate.net
For carboxylic acids like 2-chloro-3-nitrobenzoic acid, the most common supramolecular motif is the formation of a centrosymmetric dimer through strong O—H⋯O hydrogen bonds between the carboxyl groups of two molecules. nih.gov In the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, this classic carboxylic acid dimer is observed. nih.gov
Halogen bonding is another important directional interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. nih.gov While strong hydrogen bonds often dominate, weaker interactions involving the chlorine atom, such as C-H···Cl or Cl···O contacts, can also play a role in stabilizing the crystal packing. The interplay between hydrogen and halogen bonding is a subject of significant research, as it dictates the principles of crystal engineering and molecular recognition. researchgate.netnih.gov In the case of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the primary interaction is N—H⋯O hydrogen bonding, which forms amide tapes. nih.gov
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-3-nitrobenzoic acid |
| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |
| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide |
| Cobalt(II) 3-chloro-2-nitrobenzoate |
| Nickel(II) 3-chloro-2-nitrobenzoate |
Supramolecular Architectures and Crystal Engineering Principles
A notable example can be found in the structural analysis of a closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. In its crystalline form, this molecule exhibits the formation of hydrogen-bonded dimers. nih.govresearchgate.net The carboxylic acid groups of two adjacent molecules interact through strong O—H⋯O hydrogen bonds, creating a robust dimeric synthon. nih.govresearchgate.net This is a common and predictable motif in the crystal structures of carboxylic acids.
The principles of crystal engineering allow for the rationalization of these observed structures and the potential prediction of new crystalline forms with tailored properties. The interplay of strong and weak hydrogen bonds, along with other interactions like π-π stacking, dictates the final three-dimensional arrangement of the molecules.
Interactive Data Table: Hydrogen Bond Geometry in a this compound Analogue
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| O-H···O | 0.84 | 1.81 | 2.65 | 173 |
| C-H···O | 0.93 | 2.45 | 3.36 | 166 |
| C-H···F | 0.93 | 2.50 | 3.29 | 143 |
Note: Data is representative of interactions observed in 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and serves as an illustrative example for the types of bonding present in related structures.
Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound and its derivatives, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are particularly valuable for assessing thermal stability and characterizing phase transitions.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric analysis provides quantitative information on the thermal stability and decomposition profile of a material. The analysis involves heating a sample at a controlled rate and continuously monitoring its mass. For nitroaromatic compounds like this compound, TGA can reveal the temperature at which decomposition begins, the rate of mass loss, and the nature of the decomposition process.
Generally, nitrobenzoic acids exhibit a single-stage decomposition process. The thermal stability can be influenced by the position of the substituents on the benzene ring. For instance, studies on nitrobenzoic acid isomers have shown that the onset of decomposition can vary. The presence of the electron-withdrawing nitro and chloro groups is expected to influence the thermal stability of this compound. TGA is crucial for determining the upper-temperature limit for the safe handling and storage of such compounds.
Interactive Data Table: Representative TGA Data for a Substituted Nitrobenzoic Acid
| Temperature Range (°C) | Mass Loss (%) | Decomposition Stage |
| 25-200 | < 1 | Initial drying/minor volatiles |
| 200-350 | ~ 95 | Major decomposition |
| > 350 | < 5 | Residual mass |
Note: This data is illustrative and represents a typical decomposition profile for a nitrobenzoic acid.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential scanning calorimetry is a powerful technique for investigating the thermal transitions of a material. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect endothermic and exothermic events such as melting, crystallization, and solid-solid phase transitions.
For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of fusion obtained from this peak are important indicators of the compound's purity and the strength of its crystal lattice. Studies on related chloronitrobenzoic acids have revealed the existence of polymorphism, where a compound can exist in different crystalline forms. DSC is an essential tool for identifying and characterizing these different polymorphs, as each will exhibit a unique melting point and may also show solid-solid phase transitions. The thermal behavior of nitrobenzoic acid isomers can be complex, with some exhibiting significant exothermic decomposition following melting.
Interactive Data Table: Representative DSC Data for a Chloronitrobenzoic Acid Isomer
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 183 | 185 | 120 |
| Decomposition | 250 | 280 | -450 (exothermic) |
Note: This data is representative and illustrates the types of thermal events that can be observed for compounds in this class.
Advanced Chromatographic Separations for Research Purity and Isomer Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. For research-grade this compound, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are critical for ensuring purity and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases.
For the analysis of this compound, a C18 column is often employed. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. A gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of the main component from any closely related impurities. Detection is commonly performed using a UV detector, as the aromatic ring and nitro group provide strong chromophores. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.
Interactive Data Table: Typical HPLC Parameters for Benzoic Acid Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are general parameters and would be optimized for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities could arise from the starting materials, side reactions during synthesis, or degradation products.
For GC-MS analysis, the carboxylic acid group of this compound and related impurities may require derivatization to increase their volatility and thermal stability. However, direct analysis is also possible. The sample is injected into a heated inlet, vaporized, and separated on a capillary column. As the separated components elute from the column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the impurity, often by comparison to a spectral library. This technique is invaluable for identifying and quantifying trace-level impurities, which is critical for ensuring the quality of the research compound.
Interactive Data Table: Key GC-MS Data for 2-Chloro-3-nitrobenzoic Acid
| Parameter | Value |
| Molecular Ion (M+) | m/z 201 |
| Key Fragment Ions | m/z 184, 156, 138, 111 |
| Retention Time | Dependent on column and conditions |
Note: The mass spectrometry data is based on the expected fragmentation pattern of the target molecule.
Computational and Theoretical Chemistry Studies of 2 Chloro 3 Nitrobenzoate
Quantum Mechanical (QM) and Density Functional Theory (DFT) Applications
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are central to the computational study of 2-chloro-3-nitrobenzoate. DFT offers a favorable balance between computational cost and accuracy, making it a widely used method for studying substituted aromatic compounds. By solving approximations of the Schrödinger equation, DFT can elucidate the electronic structure, predict spectroscopic properties, and model reaction pathways.
The electronic structure of this compound is fundamentally influenced by the substituent groups on the benzene (B151609) ring: the electron-withdrawing nitro group (-NO₂), the electron-withdrawing and weakly deactivating chloro group (-Cl), and the carboxylate group (-COO⁻). DFT calculations are employed to determine the optimized molecular geometry and the distribution of electron density.
A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.org For this compound, the presence of strong electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO, and to influence the size of the energy gap.
The distribution of these frontier orbitals is also significant. In nitroaromatic compounds, the LUMO is often localized over the nitro group and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. nih.govresearchgate.net The HOMO, conversely, is typically distributed over the benzene ring. The precise localization of these orbitals for this compound would be determined by the interplay of the electronic effects of all three substituents.
Table 1: Predicted Frontier Orbital Characteristics for this compound
| Property | Predicted Characteristic | Rationale |
| HOMO Energy | Relatively low | Influence of electron-withdrawing -NO₂ and -Cl groups. |
| LUMO Energy | Relatively low | Significant influence of the strongly electron-withdrawing -NO₂ group. |
| HOMO-LUMO Gap | Moderate | Reflects the overall electronic stability and reactivity of the molecule. |
| HOMO Localization | Primarily on the aromatic ring, with some contribution from the carboxylate group. | Typical for substituted benzenes. |
| LUMO Localization | Primarily on the aromatic ring and the nitro group. | The nitro group is a strong π-acceptor, making it a key site for electron acceptance. |
DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, including their vibrational (infrared and Raman) spectra. nih.govresearchgate.netnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which can be diagonalized to yield the harmonic vibrational frequencies and their corresponding normal modes. uit.no
For this compound, theoretical calculations can predict the characteristic vibrational frequencies associated with its functional groups. These predictions, when compared with experimental spectra, allow for a detailed assignment of the observed vibrational bands. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical method. nih.gov
Table 2: Predicted Key Vibrational Frequencies for this compound using DFT
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| Carboxylate (-COO⁻) | Asymmetric stretch | ~1600-1550 |
| Carboxylate (-COO⁻) | Symmetric stretch | ~1420-1380 |
| Nitro (-NO₂) | Asymmetric stretch | ~1550-1520 |
| Nitro (-NO₂) | Symmetric stretch | ~1360-1340 |
| C-Cl | Stretch | ~800-600 |
| Aromatic C-H | Stretch | ~3100-3000 |
These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the molecule's structural and bonding characteristics.
DFT is extensively used to model the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in further chemical transformations. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products of a reaction. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum mechanics is ideal for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution. nih.govuiowa.edu MD simulations model the movement of atoms and molecules over time based on a classical force field, which describes the potential energy of the system as a function of its atomic coordinates.
For this compound, MD simulations can provide insights into its solvation, aggregation, and intermolecular interactions in various solvents. dovepress.comuoa.gr By simulating a system containing one or more this compound molecules surrounded by solvent molecules, one can study:
Solvation Structure: How solvent molecules arrange themselves around the solute, and which parts of the this compound molecule (e.g., the polar carboxylate and nitro groups versus the less polar aromatic ring) interact most strongly with the solvent.
Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonding (between the carboxylate/nitro oxygens and protic solvents), π-π stacking between aromatic rings, and van der Waals forces. nih.gov
Dynamical Properties: Translational and rotational diffusion coefficients, which describe how the molecule moves and tumbles within the solvent.
Such simulations are crucial for understanding how the solvent environment influences the reactivity and properties of this compound. nih.gov
Theoretical Insights into Reactivity, Regioselectivity, and Mechanistic Pathways
Computational chemistry provides a framework for understanding and predicting the reactivity and regioselectivity of this compound. The electronic effects of the substituents play a dominant role. The nitro and chloro groups are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. nih.govnih.gov Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
DFT-based reactivity descriptors can quantify these effects:
Fukui Functions and Dual Descriptors: These indices identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Electronegative regions (typically colored red or yellow), such as those around the oxygen atoms of the nitro and carboxylate groups, are indicative of sites susceptible to electrophilic attack. Electropositive regions (blue) indicate sites for nucleophilic attack.
These theoretical tools can predict, for example, that in a nucleophilic aromatic substitution reaction, the nucleophile is most likely to attack the carbon atoms ortho or para to the strongly activating nitro group. mdpi.comicm.edu.pl Computational modeling of different possible reaction pathways can then confirm which regioisomeric product is favored both kinetically and thermodynamically. mdpi.comnih.govosi.lv
Structure-Reactivity Relationship (SRR) Analysis in Molecular Design
Structure-Reactivity Relationships (SRRs) aim to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. semanticscholar.orgresearchgate.net Computational chemistry is a cornerstone of modern SRR studies. For a series of related compounds, including derivatives of this compound, theoretical parameters can be calculated and used to build predictive models.
Relevant computational descriptors for SRR analysis of this compound and its analogs could include:
Electronic Properties: HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net
Steric Properties: Molecular volume, surface area, and specific geometric parameters.
Hydrophobicity: Calculated partition coefficients (e.g., logP).
By correlating these descriptors with experimentally observed reactivity (e.g., reaction rates, equilibrium constants), quantitative structure-reactivity relationship (QSRR) models can be developed. These models are valuable in molecular design, for example, in systematically modifying the structure of this compound to fine-tune its reactivity for a specific application, such as in the synthesis of pharmaceuticals or agrochemicals. researchgate.net
Advanced Synthetic Utility and Precursor Role of 2 Chloro 3 Nitrobenzoate
A Cornerstone in Medicinal Chemistry Research: Paving the Way for Complex Organic Molecules
In the realm of medicinal chemistry, the quest for novel therapeutic agents often begins with versatile building blocks that can be elaborated into diverse and biologically active structures. 2-Chloro-3-nitrobenzoate has emerged as a significant player in this field, serving as a foundational precursor for a variety of complex organic molecules with potential pharmaceutical applications.
Architect of Heterocyclic Scaffolds
The unique arrangement of reactive sites on the this compound backbone makes it an ideal starting material for the synthesis of various heterocyclic systems, which are core components of many drugs.
Indolo-benzodiazepines and Indolo-quinoxalines: Research has demonstrated the utility of 2-chloro-3-nitrobenzoic acid as a reagent in the synthesis of novel biprivileged molecular scaffolds of tetracyclic indolo-benzodiazepines and indolo-quinoxalines. These classes of compounds are of significant interest in drug discovery due to their wide range of biological activities, including acting as central nervous system depressants.
Quinazolines: While direct synthesis of quinazolines from this compound is not extensively documented in readily available literature, its derivatives, such as 2-amino-3-nitrobenzoic acid, are logical precursors. The general synthesis of quinazolin-4(3H)-ones often involves the reaction of 2-aminobenzoic acid derivatives. nih.govresearchgate.netresearchgate.net By reducing the nitro group of this compound to an amine and subsequently performing cyclization reactions, access to the quinazoline core can be achieved. This strategic manipulation highlights the role of this compound as a masked precursor for this important heterocyclic system.
Triazines: The synthesis of triazine derivatives often involves the reaction of aniline (B41778) precursors with agents like cyanuric chloride. google.comrasayanjournal.co.in Through chemical modification, specifically the conversion of the carboxylic acid group of this compound to an amine, it can be transformed into a suitable aniline derivative for incorporation into triazine structures. While direct routes are not prominently reported, the potential for its use as a precursor for substituted anilines in triazine synthesis is a logical extension of its chemical reactivity.
Precursor to Active Pharmaceutical Ingredients (APIs) and Research Candidates
The utility of this compound extends to its role as a key intermediate in the synthesis of specific active pharmaceutical ingredients and promising drug candidates. Its functional groups provide the necessary handles for constructing the complex molecular frameworks of modern therapeutics.
A notable example is the use of a trifluoromethyl-substituted derivative, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, as a precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.govresearchgate.net These BTZs represent a promising new class of antitubercular agents, demonstrating the critical role of substituted this compound scaffolds in developing treatments for infectious diseases.
An Intermediate in Agrochemical and Fine Chemical Synthesis
Beyond the pharmaceutical industry, this compound and its derivatives are valuable intermediates in the synthesis of agrochemicals and other fine chemicals. The presence of both a halogen and a nitro group on the aromatic ring is a common feature in many active agrochemical compounds.
Advanced Synthetic Applications in Specialty Chemicals
This compound serves as a building block for the creation of herbicides and fungicides. google.com The specific substitution pattern can be tailored to design molecules that effectively disrupt the metabolic or growth pathways of pests and pathogens. For instance, the related compound 2,5-dichloro-3-nitro-benzoic acid is a precursor to the herbicide 3-amino-2,5-dichlorobenzoic acid. google.com This highlights the general utility of chloro-nitro substituted benzoic acids in the agrochemical sector. The reactivity of the chloro and nitro groups allows for further chemical modifications to optimize the efficacy and selectivity of the final agrochemical product.
Emerging Roles in Catalytic Applications and Ligand Design
While the primary applications of this compound have been as a synthetic precursor, its structural features suggest potential for use in the development of novel ligands for catalysis. The carboxylate group can act as a coordination site for metal ions, and the electronic properties of the aromatic ring can be tuned by the chloro and nitro substituents.
Incorporation into Transition Metal Complexes for Catalysis Research
Although direct catalytic applications of complexes containing the this compound ligand are not yet widely reported, the broader class of benzoate ligands is known to form complexes with transition metals that can exhibit catalytic activity. The electronic nature of the substituents on the benzoate ring can influence the properties of the resulting metal complex, such as its Lewis acidity and redox potential, which in turn affects its catalytic performance.
Integration into Advanced Functional Materials Research
The strategic incorporation of molecular scaffolds derived from this compound into the architecture of advanced functional materials, particularly liquid crystals, offers a compelling avenue for tailoring their physicochemical properties. While direct studies on mesogens explicitly containing the this compound moiety are not extensively documented, the influence of its constituent chloro and nitro functional groups on a benzoate core allows for a predictive understanding of its potential impact on liquid crystal behavior. The unique electronic and steric characteristics imparted by these substituents can be leveraged to modulate mesomorphism and electro-optic responses.
Influence on Liquid Crystal Mesomorphism and Electro-Optic Effects
The introduction of lateral substituents onto the core of a liquid crystalline molecule is a well-established strategy for modifying its mesomorphic and electro-optic characteristics. The presence of both a chloro and a nitro group, as in the case of this compound, is anticipated to induce significant changes in molecular packing and intermolecular forces, which are critical determinants of liquid crystal phase behavior.
Mesomorphism:
The formation of liquid crystal phases, or mesophases, is a delicate balance of intermolecular attractive and repulsive forces. The introduction of lateral substituents like chloro and nitro groups can disrupt the ideal parallel arrangement of mesogenic molecules, thereby affecting the stability and type of mesophase observed.
Steric Effects: The chloro group, being relatively bulky, can increase the width of the mesogenic core. This steric hindrance can disrupt the close packing of the molecules, which generally leads to a decrease in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). This disruption can also inhibit the formation of more ordered smectic phases, favoring the less ordered nematic phase. In some cases, the increased molecular breadth can lead to a thickening effect that disrupts liquid crystalline packing altogether. uobasrah.edu.iq
Polarity and Dipole Moments: Both the chloro and nitro groups are strongly electronegative, leading to significant dipole moments. The nitro group, in particular, can introduce strong longitudinal dipole-dipole interactions. These polar interactions can enhance the intermolecular attractions, which may counteract the steric disruption to some extent. The relative orientation of these dipoles within the molecule and with respect to the molecular long axis is crucial. A large transverse dipole moment, often a consequence of lateral substitution, can influence the dielectric anisotropy of the liquid crystal. The positive charge on the nitrogen atom of the nitro group increases the electronegativity of the compound, which can be a factor in inducing a mesophase.
Positional Isomerism: The specific placement of the chloro and nitro groups on the benzoate ring is critical. Ortho and meta substitutions, as in this compound, can lead to a greater disruption of molecular linearity and co-planarity compared to para-substitution. This can result in a significant depression of the mesophase thermal stability. Studies on substituted benzoic acids have shown that para-substituted compounds tend to exhibit the highest mesomorphism due to an enhanced longitudinal dipole moment, while ortho and meta substitutions can reduce co-planarity and broaden the molecule, respectively. mdpi.com
Electro-Optic Effects:
The electro-optic response of a liquid crystal is fundamentally linked to its dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the molecular long axes (the director). The presence of polar groups like chloro and nitro substituents can significantly modify the dielectric anisotropy and, consequently, the electro-optic behavior.
Dielectric Anisotropy: The strong dipole moments of the chloro and nitro groups can lead to a substantial increase in the dielectric anisotropy of the liquid crystal mixture. A high positive dielectric anisotropy is desirable for many electro-optic applications as it allows for switching at lower voltages. Research on nematic liquid crystals doped with organic compounds containing nitro groups has demonstrated a significant increase in dielectric anisotropy.
Threshold Voltage: The threshold voltage (Vth) for the Freedericksz transition, a fundamental electro-optic switching mechanism in nematic liquid crystals, is inversely proportional to the square root of the dielectric anisotropy (Vth ∝ 1/√Δε). Therefore, by increasing the dielectric anisotropy, the incorporation of moieties derived from this compound could potentially lower the threshold voltage, leading to more energy-efficient displays and devices. Studies on nematic liquid crystals doped with Morpholinium 2-chloro-4-nitrobenzoate have shown a decrease in the threshold voltage.
The following table summarizes the anticipated effects of incorporating a this compound-like moiety into a liquid crystal system, based on the general influence of chloro and nitro substituents on analogous compounds.
| Property | Anticipated Influence of 2-Chloro-3-nitro Substituents | Underlying Rationale |
|---|---|---|
| Clearing Point (Tc) | Decrease | Steric hindrance from the lateral chloro and nitro groups disrupts molecular packing and reduces thermal stability. |
| Mesophase Stability | Potential decrease, favoring nematic over smectic phases | Disruption of layered structures due to increased molecular width and non-linear shape. |
| Dielectric Anisotropy (Δε) | Increase | Strong dipole moments of the chloro and nitro groups contribute to a larger difference between ε∥ and ε⊥. |
| Threshold Voltage (Vth) | Decrease | Higher dielectric anisotropy leads to a lower voltage requirement for molecular reorientation. |
| Rotational Viscosity (γ1) | Potential increase or decrease | Can be influenced by a combination of increased intermolecular polar interactions and disruption of molecular packing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
